
N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
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Description
N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrFN4O2 and its molecular weight is 455.287. The purity is usually 95%.
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Biological Activity
N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structural features include:
- Molecular Formula : C19H17BrFN4O
- Molecular Weight : 414.27 g/mol
- IUPAC Name : this compound
These characteristics suggest a complex interaction profile with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Activity : The oxadiazole and pyrrole moieties are known for their antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Enzyme Inhibition : It has shown significant inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in influencing the compound's biological activity. For example:
Structural Feature | Biological Activity |
---|---|
Bromine Substitution | Enhances reactivity and binding affinity |
Oxadiazole Moiety | Associated with antimicrobial and anti-inflammatory properties |
Pyrrole Ring | Contributes to the overall pharmacological profile |
These findings suggest that modifications to the existing structure could lead to enhanced efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:
- Anticonvulsant Activity : Research on similar acetamides demonstrated significant anticonvulsant effects in animal models (ED50 values ranging from 13 to 21 mg/kg), indicating potential for treating seizure disorders .
- Antimicrobial Efficacy : Compounds with oxadiazole derivatives have shown promising results against various bacterial strains, suggesting that this compound could be effective against resistant pathogens.
- Cytotoxicity Studies : Some derivatives have been evaluated for cytotoxicity against cancer cell lines, with promising results indicating that structural modifications can enhance selectivity and potency against tumor cells .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4O2/c22-16-4-1-3-14(11-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-6-8-17(23)9-7-15/h1-11H,12-13H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSGJSVJIZSKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.